REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14](Br)[CH:15]=2)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[CH3:20][C:21]1(C)CC(C)OB(C=C)O1>C1COCC1.O.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([CH:20]=[CH2:21])[CH:15]=2)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5,6.7.8|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC2=CC=C(C=C12)Br
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Name
|
crude material
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC2=CC=C(C=C12)Br
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC(C1)C)C=C)C
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
vinyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
64.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC2=CC=C(C=C12)Br
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a maximum of 0.5 mol
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
purged THF (250 mL) for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
forming a red solution with some suspended solids
|
Type
|
CUSTOM
|
Details
|
the resulting solution purged once more with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated overnight in an oil bath
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
set to 60° C
|
Type
|
ADDITION
|
Details
|
so additional vinyl donor (30 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the THF
|
Type
|
ADDITION
|
Details
|
diluted with water, brine and cyclohexane
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with further cyclohexane until TLC
|
Type
|
EXTRACTION
|
Details
|
had been extracted (total 3.5 L cyclohexane)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
to remove baseline material
|
Type
|
WASH
|
Details
|
was eluted
|
Type
|
CONCENTRATION
|
Details
|
The combined eluate was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 309 g of a crude oil comprising the title compound
|
Type
|
ADDITION
|
Details
|
a number of benzyl-containing impurities
|
Type
|
CUSTOM
|
Details
|
Method 4: A further reaction
|
Type
|
CUSTOM
|
Details
|
afforded full conversion without the need for additional portion of vinyl donor
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC2=CC=C(C=C12)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |